Darifenacin is classified as a muscarinic antagonist with a high selectivity for the M3 muscarinic receptor subtype. [, ] This selectivity makes it a desirable treatment for overactive bladder, as M3 receptors are primarily found in the bladder and are responsible for bladder muscle contractions. [, ]
While the provided abstracts don't fully elaborate on the complete synthesis of darifenacin, they do highlight some key reactions and intermediates. One approach involves the use of (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1) as a starting material. [] Additionally, the formation of byproducts like (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (dimer-2) and (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer) has been observed during the synthesis, highlighting the importance of process control and impurity profiling. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: